isopropyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate
Overview
Description
Isopropyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.12052631 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Photoinduced Birefringence
Research on azo polymers with electronical push and pull structures, prepared via RAFT polymerization, reveals significant insights into the photoinduced birefringence behavior of these materials. Methacrylate monomers containing azo groups, synthesized and polymerized, displayed characteristics of 'living'/controlled radical polymerization, leading to polymers with controlled molecular weights and narrow distributions. These polymers exhibited marked differences in the rate of trans-cis and cis-trans isomerization, influencing their photoinduced birefringence and surface relief grating (SRG) behaviors in thin films. This research opens pathways for developing advanced materials with tailored optical properties for applications in photonic devices and data storage technologies (Cao et al., 2008).
Hydrogel Modification and Medical Applications
Another study focused on modifying polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, highlighting the potential for medical applications. The amine-modified polymers exhibited increased swelling degrees and thermal stability, compared to untreated ones. This modification technique, supported by comprehensive characterization and promising antibacterial and antifungal activity results, suggests these materials' suitability for advanced medical applications, including wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).
Cytotoxicity of Pyrazole Derivatives
Further, the synthesis, characterization, and evaluation of cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored. The compounds, synthesized via reactions involving methoxyphenyl groups and evaluated against Ehrlich Ascites Carcinoma (EAC) cells, present a potential for developing new chemotherapeutic agents. This research underscores the importance of structural modification in medicinal chemistry for enhancing biological activity and therapeutic efficacy (Hassan et al., 2014).
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13(2)30-22(28)18-8-9-31-21(18)25-20(27)15(11-23)10-16-12-24-26-19(16)14-4-6-17(29-3)7-5-14/h4-10,12-13H,1-3H3,(H,24,26)(H,25,27)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOGRKDUHDRAKH-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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